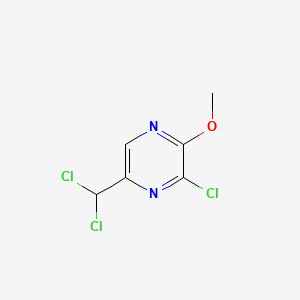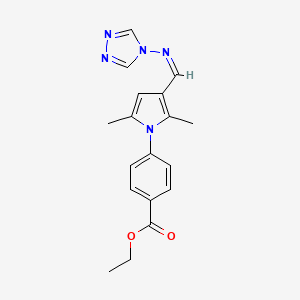
2-(2,4-Difluorophenyl)-4,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Difluorophenyl)-3,4-dimethyl-1H-1,2,4-triazol-5(4H)-one is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Difluorophenyl)-3,4-dimethyl-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of 2,4-difluoroaniline with appropriate reagents to form the triazole ring. One common method involves the cyclization of 2,4-difluoroaniline with a suitable carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form .
化学反应分析
Types of Reactions
1-(2,4-Difluorophenyl)-3,4-dimethyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
科学研究应用
1-(2,4-Difluorophenyl)-3,4-dimethyl-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(2,4-Difluorophenyl)-3,4-dimethyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular pathways involved can vary depending on the specific application and target .
相似化合物的比较
Similar Compounds
- 2-(2,4-Difluorophenyl)-pyridine
- 2,4-Difluorophenyl isocyanate
- 4-Fluorobenzyl chloride
Uniqueness
Compared to similar compounds, 1-(2,4-Difluorophenyl)-3,4-dimethyl-1H-1,2,4-triazol-5(4H)-one stands out due to its unique triazole ring structure, which imparts specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications .
属性
CAS 编号 |
90208-66-5 |
|---|---|
分子式 |
C10H9F2N3O |
分子量 |
225.19 g/mol |
IUPAC 名称 |
2-(2,4-difluorophenyl)-4,5-dimethyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H9F2N3O/c1-6-13-15(10(16)14(6)2)9-4-3-7(11)5-8(9)12/h3-5H,1-2H3 |
InChI 键 |
VCTFXWKMGKXBML-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=O)N1C)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


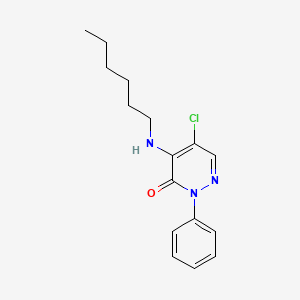
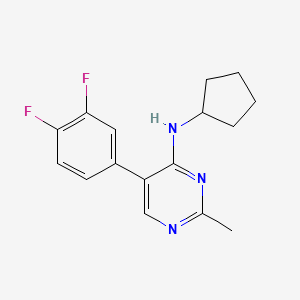
![3-(2-Methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12907046.png)
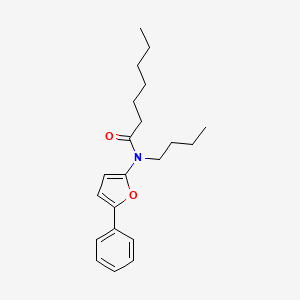
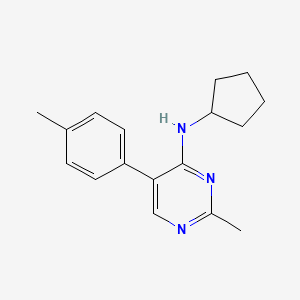
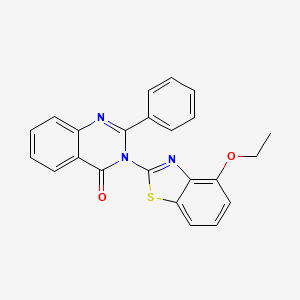
![4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile](/img/structure/B12907063.png)
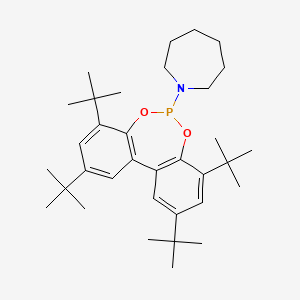
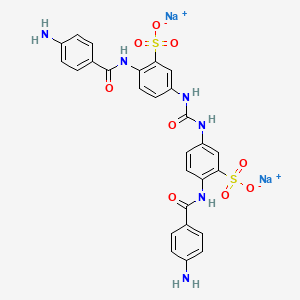
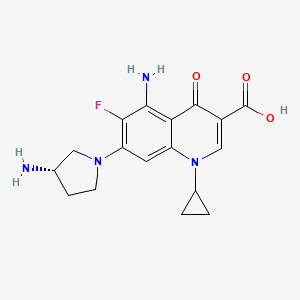
![4-[(6-Chloro-9H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B12907113.png)
